1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds, including "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", have been identified as significant for their bacteriostatic properties and their application in treating bacterial infections. Beyond their historical use as antibiotics, sulfonamides have been investigated for their potential in various therapeutic applications, including as inhibitors for enzymes and receptors involved in cancer, glaucoma, inflammation, and viral infections such as HIV (Gulcin & Taslimi, 2018). These findings suggest that sulfonamide derivatives continue to be a rich source for the development of new drugs across a spectrum of diseases.

Environmental Impact and Ecotoxicity

The environmental presence of sulfonamides, including derivatives similar to "this compound", and their impact on human health have also been subjects of research. These compounds, primarily derived from agricultural activities, can influence microbial populations and potentially pose hazards to human health. This underscores the importance of monitoring and managing their environmental impact (Baran et al., 2011).

Chemical Modifications and Biological Activities

The chemical modification of sulfonamides has been explored to enhance their solubility and, by extension, their biological activities. Derivatization processes such as sulfonylation and acetylation have been shown to influence the properties of sulfonamides, potentially leading to improved therapeutic outcomes in anticoagulation, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).

Resistance Mechanisms

The resistance mechanisms to sulfonamides, including the presence of resistance genes in pathogens like Salmonella, have been a focus of investigation. This research is crucial for understanding the effectiveness of sulfonamides as antibacterial agents and for developing strategies to combat resistance (Pavelquesi et al., 2021).

Analytical Methods for Sulfonamides

The development of analytical methods for detecting sulfonamides in various matrices is critical for quality control in pharmaceutical formulations and for environmental monitoring. Capillary electrophoresis and other advanced techniques have been applied for the analysis of sulfonamides, reflecting the ongoing need for precise and reliable methods for their detection (Hoff & Kist, 2009).

Propiedades

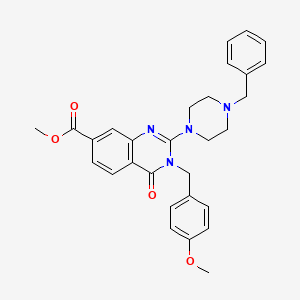

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGJXUIVDVPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)